molecular formula C17H12N4O3 B11303022 4-phenyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

4-phenyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B11303022
M. Wt: 320.30 g/mol
InChI Key: BVOHOOHHEHYPFQ-UHFFFAOYSA-N
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Description

4-PHENYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound that features a chromen-2-one core structure substituted with a phenyl group and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of an acid catalyst.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-2-one core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Tetrazole Moiety: The tetrazole moiety can be introduced through a [3+2] cycloaddition reaction between an azide and a nitrile group. This step often requires the use of a catalyst such as copper(I) iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-PHENYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-PHENYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-PHENYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The tetrazole moiety is known to act as a bioisostere of carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Tetrazol-5-yl)benzoic Acid: Shares the tetrazole moiety but differs in the core structure.

    5-Phenyl-1H-tetrazole: Similar tetrazole structure but lacks the chromen-2-one core.

    4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic Acid: Contains a triazole moiety instead of a tetrazole.

Uniqueness

4-PHENYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its combination of a chromen-2-one core with a phenyl group and a tetrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12N4O3

Molecular Weight

320.30 g/mol

IUPAC Name

4-phenyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

InChI

InChI=1S/C17H12N4O3/c22-17-9-14(11-4-2-1-3-5-11)13-7-6-12(8-15(13)24-17)23-10-16-18-20-21-19-16/h1-9H,10H2,(H,18,19,20,21)

InChI Key

BVOHOOHHEHYPFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=NNN=N4

Origin of Product

United States

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